molecular formula C10H8ClNO3 B13458597 Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1823370-60-0

Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B13458597
CAS No.: 1823370-60-0
M. Wt: 225.63 g/mol
InChI Key: HYKMAAZYSUWDHF-UHFFFAOYSA-N
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Description

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate (CAS No. 1502179-62-5) is a heterocyclic compound featuring a fused furopyridine core with a chlorine substituent at position 5 and an ethyl ester group at position 2. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 269.14 g/mol . The furo[2,3-c]pyridine scaffold combines a furan ring (oxygen-containing) and a pyridine ring, imparting unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry, particularly for developing kinase inhibitors or multitarget ligands due to its structural versatility .

Properties

CAS No.

1823370-60-0

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3

InChI Key

HYKMAAZYSUWDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2O1)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-chloronicotinic Acid Derivatives

One documented method involves the use of 5-chloronicotinic acid or its esters as starting materials. The 5-chloronicotinic acid ethyl ester can be subjected to cyclization reactions under conditions that promote ring closure to form the fused furo[2,3-c]pyridine system.

  • The ester is typically treated with reagents that facilitate intramolecular cyclization, such as sodium ethoxide or other bases, sometimes in the presence of copper catalysts.
  • The reaction temperature is controlled between ambient and reflux conditions (e.g., 60°C to 100°C) to optimize yield and selectivity.
  • The presence of the chlorine substituent at the 5-position is preserved during the cyclization, providing the desired substitution pattern.

Palladium-Catalyzed Coupling and Cyclization

A more advanced synthetic route involves palladium-catalyzed coupling reactions:

  • Starting from 5-iodo-6-hydroxynicotinate derivatives, a Sonogashira-type coupling with trimethylsilylacetylene is performed.
  • The resulting alkynyl-pyridone intermediate undergoes cyclization to form the furo[2,3-c]pyridine core.
  • Subsequent functional group manipulations yield ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate.
  • This method allows for high yields (reported up to 90%) and good regioselectivity.

Addition and Cyclization of α-Methyleneglutaronitrile Derivatives

Another unique approach reported involves:

  • The addition of ethyl trichloroacetate to α-methyleneglutaronitrile in the presence of copper(I) chloride, yielding an intermediate trichlorohexanecarboxylate.
  • Cyclization with hydrogen bromide followed by hydrolysis produces substituted piperidinedione intermediates.
  • Treatment with methylphosphonyl chloride at elevated temperatures (around 160°C) leads to the formation of ethyl 6-chlorofuro[2,3-b]pyridine-2-carboxylate, which can be converted to the 5-chloro isomer by chlorine replacement and decarboxylation steps.
  • This multistep sequence is more complex but allows access to chlorinated furopyridine esters.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization of 5-chloronicotinic acid ethyl ester Sodium ethoxide, copper catalyst 60-100°C Moderate to high Preserves chlorine substituent
Pd-catalyzed coupling of 5-iodo-6-hydroxynicotinate Pd(PPh3)4, CuI, trimethylsilylacetylene, EtOH Room temp to reflux Up to 91% High regioselectivity, clean conversion
Addition to α-methyleneglutaronitrile Ethyl trichloroacetate, CuCl Ambient Moderate Multistep, requires careful handling
Cyclization and hydrolysis Hydrogen bromide, hydrolysis Elevated temp Moderate Forms piperidinedione intermediate
Final cyclization Methylphosphonyl chloride, 160°C Moderate - Yields chlorofuro-pyridine ester

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Cyclization of 5-chloronicotinic acid esters 5-chloronicotinic acid ethyl ester Base-induced cyclization Simple, preserves Cl substituent Moderate yields, sensitive to conditions
Pd-catalyzed coupling and cyclization 5-iodo-6-hydroxynicotinate Sonogashira coupling, cyclization High yield, regioselective Requires Pd catalyst, multiple steps
Addition to α-methyleneglutaronitrile α-methyleneglutaronitrile, ethyl trichloroacetate Addition, cyclization, hydrolysis Access to chlorinated derivatives Complex, multiple steps, harsh conditions

Research Discoveries and Notes

  • The sensitivity of the furan ring to strong acids limits the use of harsh acidic cyclization methods, favoring milder base or metal-catalyzed conditions.
  • The choice of solvent and temperature critically influences the regioselectivity and yield of the cyclization reactions.
  • Palladium-catalyzed coupling reactions have expanded the synthetic toolbox for furopyridine derivatives, allowing for functional group tolerance and scalability.
  • Chlorine substitution at the 5-position is maintained through these synthetic routes, enabling further functionalization or use as an intermediate in agrochemical and pharmaceutical synthesis.

Scientific Research Applications

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

The following sections compare ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate with structurally analogous compounds, focusing on substitution patterns, core heterocycles, and functional groups.

Substituent Variations in Furo/Pyrrolopyridine Derivatives

Key Differences :

  • Bromine’s larger atomic radius increases molecular weight (283.05 g/mol vs. However, bromine’s lower electronegativity could reduce hydrogen-bonding interactions compared to chlorine . Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) substitutes chlorine with a methoxy group, increasing yield (85% vs. 60% for chloro derivatives) due to improved stability during hydrogenation. The methoxy group enhances solubility but may reduce electrophilicity, affecting reactivity in further functionalization .

Table 1: Substituent Effects on Pyrrolo/Furopyridine Derivatives

Compound Name Core Structure Substituent Yield Molecular Formula Key Applications References
Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate Furo[2,3-c]pyridine Cl C₁₁H₈ClNO₃ Kinase inhibitor intermediate
Ethyl 5-bromo-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Br C₁₀H₈BrN₂O₂ Drug candidate intermediate
Ethyl 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Pyrrolo[2,3-c]pyridine OMe 85% C₁₁H₁₁N₂O₃ High-yield synthetic intermediate
Ester Group Modifications
  • Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate (CID 89784815) replaces the ethyl ester with a methyl group, reducing molecular weight (C₉H₆ClNO₃, 227.6 g/mol vs. 269.14 g/mol). The smaller ester group may enhance metabolic stability but reduce solubility compared to the ethyl variant. Structural analysis predicts a collision cross-section of 175.2 Ų, suggesting moderate steric bulk .
Core Heterocycle Comparisons
  • Pyrrolo[2,3-c]pyridine vs. Furo[2,3-c]pyridine :

    • Pyrrolo derivatives (e.g., compound 9b) feature a nitrogen-containing pyrrole ring, enabling stronger hydrogen-bonding interactions with biological targets. This is critical in kinase inhibition, as seen in ambocarb derivatives targeting DYRK1A .
    • Furo derivatives (e.g., the target compound) incorporate an oxygen atom, enhancing electron-withdrawing effects and altering π-π stacking interactions. This may improve selectivity for specific enzymatic pockets .
  • However, larger cores may reduce metabolic stability compared to furopyridines .

Biological Activity

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of Ethyl 5-Chlorofuro[2,3-c]pyridine-2-Carboxylate

The synthesis of Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the reaction of appropriate pyridine and furan derivatives. The synthetic pathway often includes the use of chlorinated reagents to introduce the chlorine atom at the 5-position of the furo-pyridine structure. This method allows for the generation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL, indicating moderate antibacterial potency. This activity is attributed to its ability to inhibit bacterial growth through interference with essential cellular processes, possibly by targeting specific enzymes involved in cell wall synthesis or protein synthesis pathways .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines (e.g., A549 lung adenocarcinoma cells) revealed that Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate has a favorable safety profile. At concentrations up to 128 µg/mL, no significant cytotoxic effects were observed, suggesting that the compound may selectively target bacterial cells while sparing human cells .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate can be enhanced through structural modifications. For instance, altering substituents on the pyridine ring or furan moiety has been shown to affect both potency and selectivity against various pathogens. A systematic SAR study indicated that introducing electron-withdrawing groups at specific positions can increase antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .

Study on Antichlamydial Activity

In a recent investigation into antichlamydial agents, derivatives of Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate were evaluated for their ability to inhibit Chlamydia trachomatis. The compounds significantly reduced chlamydial inclusion numbers in infected HEp-2 cells at concentrations as low as 50 μg/mL. The mechanism of action was hypothesized to involve disruption of chlamydial growth and morphology without adversely affecting host cell viability .

Comparative Analysis with Other Compounds

A comparative analysis with other known antimicrobial agents revealed that Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate exhibited synergistic effects when combined with traditional antibiotics like penicillin. The combination therapy resulted in lower MIC values compared to individual treatments, suggesting potential for use in combination therapies against resistant bacterial strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 on the pyridine ring undergoes nucleophilic substitution under specific conditions:

ReagentConditionsProductSelectivity NotesSource
Sodium ethanethiolateNon-protic apolar solvent (ε < 15)5-Ethylsulfanyl derivativePara-selectivity (95:5 para:meta)
AgF₂Acetonitrile, 60°C, 15 min5-Fluoropyridine analogRequires Lewis basic pyridine ring
Ammonia (NH₃)Ethanol, reflux5-Aminopyridine derivativeLimited by ring deactivation

Key Findings :

  • Solvent dielectric constant critically impacts substitution selectivity. Lower ε solvents (e.g., toluene, ε = 2.4) favor para-thiolation over meta by >19:1 .

  • Fluorination with AgF₂ proceeds at moderate yields (~36%) but requires electron-donating groups to enhance reactivity .

Ester Functionalization

The ethyl carboxylate group participates in hydrolysis and transesterification:

Reaction TypeReagents/ConditionsProductYieldNotesSource
Acidic HydrolysisHCl (6M), reflux, 12h5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid78%Requires prolonged heating
Basic HydrolysisNaOH (2M), EtOH/H₂O, 80°C, 6hSodium carboxylate salt85%Faster than acidic conditions
TransesterificationMeOH, H₂SO₄ (cat.), refluxMethyl ester analog62%Limited by steric hindrance

Mechanistic Insight :
Hydrolysis follows a classic nucleophilic acyl substitution pathway, with base-catalyzed routes showing higher efficiency due to increased nucleophilicity of OH⁻ .

Cyclization and Ring-Opening Reactions

The fused furan-pyridine system enables unique transformations:

ReactionConditionsProductKey ObservationsSource
DehydrohalogenationPCl₅, 100°CFuran ring contractionForms pyrido[2,3-d]oxazole derivatives
Photochemical [2+2]UV light, benzeneDimerized productLow yield (22%) due to steric clash
Acid-Catalyzed Ring OpeningH₂SO₄ (conc.), 120°CLinear keto-amine intermediateReversible under basic conditions

Thermodynamic Stability :
The fused ring system resists thermal degradation below 200°C but undergoes ring-opening under strong acidic conditions (>120°C) .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity due to electron-withdrawing effects of the fused furan and ester groups:

ReagentConditionsProductYieldNotesSource
HNO₃/H₂SO₄0°C, 2h3-Nitro derivative18%Meta-directing effects dominate
Br₂, FeBr₃CH₂Cl₂, 25°C4-Bromo analog12%Low reactivity observed

Challenges :
Electron deficiency from the pyridine ring and ester group deactivates the system toward most EAS reactions, necessitating harsh conditions for modest yields .

Reduction Reactions

Selective reduction of the pyridine ring or ester group:

Target SiteReagents/ConditionsProductYieldSelectivitySource
Pyridine RingH₂ (1 atm), Pd/C, EtOHPartially saturated tetrahydropyridine41%Over-reduction avoided
Ester to AlcoholLiAlH₄, THF, 0°C → 25°C2-Hydroxymethyl derivative67%Leaves chlorine intact

Catalytic Note :
Pd/C-mediated hydrogenation preferentially saturates the pyridine ring without cleaving the furan oxygen .

Cross-Coupling Reactions

Utilizing the chlorine substituent for metal-catalyzed couplings:

Reaction TypeConditionsProductYieldCatalyst SystemSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°C5-Aryl derivatives55–72%Broad aryl boronic scope
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino derivatives48%Limited by steric bulk

Optimization Data :

  • Suzuki couplings show superior yields with electron-neutral boronic acids (72%) vs. electron-deficient (55%) .

  • Amination requires bulky phosphine ligands (Xantphos) to prevent catalyst deactivation .

Q & A

Q. How can researchers optimize the synthesis of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions (temperature, solvent, catalyst) and precursor ratios. For example, analogs like ethyl 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate (95% purity) are synthesized via cyclization reactions using substituted pyridine intermediates under inert atmospheres . Starting materials such as 5-chloro-2-fluoropyridine (>97% purity) can be sourced for halogenation steps . Monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of reagents (e.g., ethyl chloroformate) can enhance yield. Post-synthesis, recrystallization in ethanol or acetonitrile may improve purity.

Q. What chromatographic techniques are recommended for purifying ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate?

Methodological Answer: Flash chromatography using silica gel (60–120 mesh) with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 5:5) is effective for initial purification. For challenging separations, reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves polar impurities . Safety protocols from hazard data sheets, such as handling chlorinated intermediates in fume hoods, should be followed .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the fused furopyridine ring and ethyl ester moiety. Compare chemical shifts with structurally similar compounds, such as ethyl 5-fluorobenzofuran-2-carboxylate .
  • HRMS : Validate molecular weight (theoretical ~255.6 g/mol) using high-resolution mass spectrometry .
  • IR : Identify carbonyl (C=O) stretching vibrations near 1700 cm1^{-1} and aromatic C-Cl bonds at 600–800 cm1^{-1} .

Q. What storage conditions ensure the stability of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate?

Methodological Answer: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Related compounds, like 2-chloro-3-fluoropyridine-4-boronic acid, degrade at 0–6°C, suggesting similar thermal sensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, SHELX workflows have resolved fused heterocycles with R-factors < 0.05 . Crystallize the compound in a solvent mixture (e.g., dichloromethane/hexane) and validate hydrogen bonding patterns using Olex2 or Mercury.

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chlorine atom with fluorine or methoxy groups (e.g., as in methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate ) to assess electronic effects.
  • In Vitro Assays : Test inhibition of kinase targets using ATP-binding assays, comparing IC50_{50} values with analogs like ethyl 3-[(dimethylamino)methyl]-5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for therapeutic targets .

Q. How can researchers identify metabolites of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate in biological systems?

Methodological Answer: Use LC-MS/MS with a Q-TOF mass spectrometer to detect phase I (hydrolysis, oxidation) and phase II (glucuronidation) metabolites. Reference molecular weights from databases of related compounds, such as ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (MW 224.06) . Incubate the compound with liver microsomes and compare fragmentation patterns with synthetic standards.

Q. How should contradictions in reported spectral data or physical properties be addressed?

Methodological Answer: Cross-validate data using orthogonal methods. For instance, if melting points conflict (e.g., 84–85.5°C for a related compound vs. 148.9°C ), perform DSC analysis. Replicate synthesis protocols from literature and compare NMR/HRMS results. Discrepancies may arise from polymorphic forms or residual solvents, which XRD or 1H^1H-DOSY can resolve .

Q. What is the reactivity of the chlorine substituent in electrophilic substitution reactions?

Methodological Answer: The chlorine at position 5 activates the pyridine ring toward nucleophilic aromatic substitution. For example, replace Cl with amines or alkoxides using Pd-catalyzed coupling (Buchwald-Hartwig) or SNAr conditions (DMF, 100°C) . Monitor regioselectivity via 19F^{19}F-NMR if using fluorinated intermediates .

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